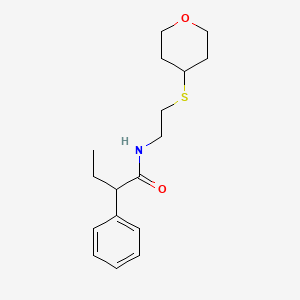

2-phenyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-phenyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)butanamide” is a complex organic molecule. It contains a phenyl group (a benzene ring minus a hydrogen), a tetrahydro-2H-pyran-4-yl group, and a butanamide group .

Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For instance, the ketone group in 1-(四氢-2H-吡喃-4-基)乙酮 can react with Wittig reagents to prepare various poly-substituted olefin compounds .Aplicaciones Científicas De Investigación

Antimitotic Agents and Biological Activity

Compounds with specific structural features, such as those related to "2-phenyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)butanamide," have been studied for their biological activities, including antimitotic properties. Chiral isomers of related compounds have shown activity in biological systems, indicating potential applications in the development of therapeutic agents targeting cell division processes (Temple & Rener, 1992).

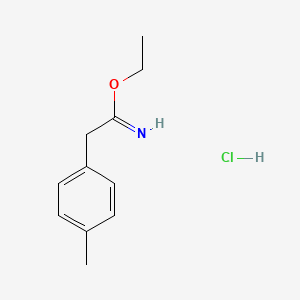

Synthetic Methodologies and Heterocyclic Compound Synthesis

Research has explored synthetic methodologies involving compounds with functionalities similar to the query compound. These studies focus on the synthesis of heterocyclic compounds, which are crucial in pharmaceutical development. For instance, the use of ethyl 2-methyl-2,3-butadienoate in annulation reactions to create tetrahydropyridines highlights the synthetic versatility of compounds with certain functional groups (Zhu, Lan, & Kwon, 2003).

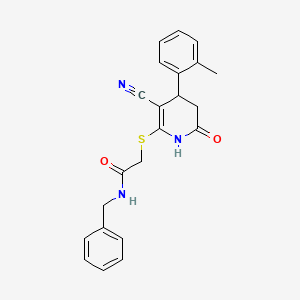

Antimicrobial Activity

Compounds bearing the tetrahydropyran moiety and other related functionalities have been investigated for their antimicrobial properties. Research into the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds showcases the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Catalytic Applications and Molecular Leverage

The design of novel donors with specific structural motifs, like the phenyl group acting as a molecular lever in thiomannosyl donors, demonstrates the application of such compounds in catalysis and synthetic chemistry. This approach leverages molecular structure to influence reaction rates, highlighting potential applications in the synthesis of complex molecules (Olsen, Kowalska, Pedersen, & Bols, 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target a disintegrin and metalloproteinase with thrombospondin motifs .

Mode of Action

It’s known that the compound contains a tetrahydropyran ring, which is a common protecting group for alcohols . This suggests that the compound might interact with its targets through the tetrahydropyran ring, possibly undergoing transformations that allow it to bind to or modify its targets.

Biochemical Pathways

The presence of a tetrahydropyran ring in the compound suggests that it might be involved in reactions related to the formation of oximes and hydrazones .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylbutanamide. For instance, the compound’s stability might be affected by temperature . Additionally, the presence of other molecules could potentially influence the compound’s efficacy by competing for the same targets or by modifying the compound’s structure.

Propiedades

IUPAC Name |

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2S/c1-2-16(14-6-4-3-5-7-14)17(19)18-10-13-21-15-8-11-20-12-9-15/h3-7,15-16H,2,8-13H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAKXNWNGUGKKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCSC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2963592.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2963594.png)

![5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione](/img/structure/B2963596.png)

![tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate](/img/structure/B2963598.png)

![5-{1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2963602.png)

![Propyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B2963603.png)

![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2963612.png)

![2-Chloro-N-[(3-chloro-5-methylsulfonylphenyl)methyl]acetamide](/img/structure/B2963613.png)